molecular formula C22H20ClN5OS B2551171 N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872995-33-0

N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

Cat. No.: B2551171
CAS No.: 872995-33-0
M. Wt: 437.95
InChI Key: RGKPQAAMDUVCMQ-UHFFFAOYSA-N
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Description

“N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide” is a compound that consists of a pyridine ring, a 1,2,4-triazole ring, and a benzene ring . It is available for purchase from certain chemical suppliers.


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For example, the synthesis of 1,2,4-triazole derivatives has been described, which involves the heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, consisting of a pyridine ring, a 1,2,4-triazole ring, and a benzene ring . The crystal structure of similar compounds has been solved using direct methods .

Scientific Research Applications

Antimicrobial Applications

The synthesis and evaluation of new thienopyrimidine derivatives, including compounds structurally related to N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide, have demonstrated pronounced antimicrobial activity. This highlights the potential use of such compounds in developing novel antimicrobial agents (Bhuiyan et al., 2006).

Anticancer Applications

Research on 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines has shown that these compounds exhibit significant cytotoxic activities against Acute Lymphoblastic Leukemia cell lines and human breast adenocarcinoma cell lines. This suggests their potential as leads for developing anticancer therapies (Mamta et al., 2019).

Antioxidant Applications

Compounds incorporating a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl moiety, related to the given chemical structure, have shown significant antioxidant ability in DPPH and FRAP assays, indicating their potential application as antioxidants in pharmaceutical formulations or as dietary supplements (Shakir et al., 2017).

Insecticidal Applications

The development of new heterocycles incorporating thiadiazole moieties, structurally akin to the mentioned compound, has been assessed for insecticidal activity against the cotton leafworm, Spodoptera littoralis. Such studies provide a foundation for the creation of new insecticidal agents to enhance agricultural productivity (Fadda et al., 2017).

Cardiovascular Applications

Synthesis studies on 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems, including structural analogs of the target compound, have revealed some members of this class to possess coronary vasodilating and antihypertensive activities, underscoring their potential in treating cardiovascular diseases (Sato et al., 1980).

Future Directions

The future directions for research on “N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide” and similar compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. In addition, more research is needed to understand their safety and hazards, as well as their potential applications in various fields .

Properties

IUPAC Name

N-[2-[6-[(3-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5OS/c1-15-5-7-17(8-6-15)22(29)24-12-11-20-26-25-19-9-10-21(27-28(19)20)30-14-16-3-2-4-18(23)13-16/h2-10,13H,11-12,14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKPQAAMDUVCMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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